2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine
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Overview
Description
2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiazole ring, a pyrimidine ring, and a methyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4-Methyl-N-(pyrimidin-2-yl)thiazol-2-amine acts as a potent inhibitor of CDK2/4/6 . It binds to these kinases, blocking their activity and thereby reducing the phosphorylation level of the retinoblastoma protein (Rb) . This inhibition prevents the release of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .
Biochemical Pathways
The compound affects the CDK4/6-Rb-E2F pathway , which is disrupted in approximately 90% of cancers . By inhibiting CDK2/4/6, the compound prevents the phosphorylation of Rb, thereby blocking the release of E2F transcription factors and the subsequent transcription of genes necessary for DNA replication .
Result of Action
The inhibition of CDK2/4/6 by 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine results in the blockage of tumor cell proliferation . In a study, repeated oral administration of a similar compound caused marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without having a negative effect on body weight and showing any sign of clinical toxicity .
Action Environment
The action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine can be influenced by various environmental factors. For instance, in a corrosion inhibition study, the compound showed an efficient inhibition effect for mild steel in an acid medium . .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been identified as a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase . The compound interacts with these kinases, inhibiting their activity and thereby affecting the progression of the cell cycle .
Cellular Effects
The effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine on cells are largely due to its inhibitory action on CDK4/6 . By inhibiting these kinases, the compound can effectively halt the progression of the cell cycle, which can have significant effects on cellular function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine involves binding interactions with CDK4/6 . The compound binds to these kinases, inhibiting their activity and thereby preventing the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs) . This prevents the release of E2F transcription factors, which are necessary for the transition from the G1 phase to the S phase of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine have been observed to change over time . Repeated administration of the compound has been shown to cause marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts, without having a negative effect on body weight or showing any sign of clinical toxicity .
Dosage Effects in Animal Models
The effects of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine in animal models have been found to vary with dosage . At certain dosages, the compound has been shown to effectively inhibit tumor growth in mouse models . The specific threshold effects and potential toxic or adverse effects at high doses have not been detailed in the available literature.
Metabolic Pathways
The specific metabolic pathways that 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine is involved in are not clearly outlined in the available literature. Given its inhibitory action on CDK4/6, it is likely that the compound interacts with the metabolic pathways associated with these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors for metals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl-(3-nitro-phenyl)-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit CDK4/6 makes it a promising candidate for anticancer therapy, distinguishing it from other thiazole and pyrimidine derivatives .
Properties
IUPAC Name |
4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLBRNDSESTXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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